Cas no 63591-90-2 (Phosphorane, 1,3-propanediylidenebis[triphenyl-)

Phosphorane, 1,3-propanediylidenebis[triphenyl- structure
63591-90-2 structure
Product Name:Phosphorane, 1,3-propanediylidenebis[triphenyl-
CAS No:63591-90-2
MF:C39H34P2
MW:564.634791851044
CID:426136
PubChem ID:498316
Update Time:2025-04-19

Phosphorane, 1,3-propanediylidenebis[triphenyl- Chemical and Physical Properties

Names and Identifiers

    • triphenyl-[3-(triphenyl-λ<sup>5</sup>-phosphanylidene)propylidene]-λ<sup>5</sup>-phosphane
    • 63591-90-2
    • triphenyl-[3-(triphenyl-$l^{5}-phosphanylidene)propylidene]-$l^{5}-phosphane
    • Triphenyl[3-(triphenylphosphonio)propyl]phosphonium-
    • Phosphorane, 1,3-propanediylidenebis[triphenyl-
    • DTXSID00333305
    • Triphenyl(3-(triphenylphosphoranyl)propyl)phosphorane hydrobromide
    • Inchi: 1S/C39H34P2/c1-7-20-34(21-8-1)40(35-22-9-2-10-23-35,36-24-11-3-12-25-36)32-19-33-41(37-26-13-4-14-27-37,38-28-15-5-16-29-38)39-30-17-6-18-31-39/h1-18,20-33H,19H2
    • InChI Key: JXDWZBZGYUNYID-UHFFFAOYSA-N
    • SMILES: P(C1C=CC=CC=1)(C1C=CC=CC=1)(C1C=CC=CC=1)=CCC=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 564.21382
  • Monoisotopic Mass: 564.21357508g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 41
  • Rotatable Bond Count: 8
  • Complexity: 687
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.3
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0
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